M50054

Descripción

an inhibitor of apoptosis (programmed cell death)

Propiedades

IUPAC Name |

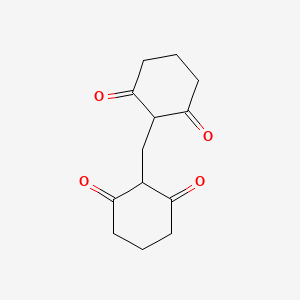

2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUMEPMGPCKGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC2C(=O)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202476 | |

| Record name | 2,2'-Methylenebis(cyclohexane-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54135-60-3 | |

| Record name | 2,2′-Methylenebis[1,3-cyclohexanedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54135-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Methylenebis(1,3-cyclohexanedione) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054135603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Methylenebis(cyclohexane-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-methylenebis[cyclohexane-1,3-dione] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-METHYLENEBIS(1,3-CYCLOHEXANEDIONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP899EA5D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

M50054: An In-Depth Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

M50054, with the chemical name 2,2'-methylenebis(1,3-cyclohexanedione), has been identified as a potent small molecule inhibitor of apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in the intricate process of programmed cell death. Through the compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a vital resource for researchers in the fields of apoptosis, drug discovery, and cellular biology. The primary mechanism of this compound involves the inhibition of caspase-3 activation, a critical executioner caspase in the apoptotic cascade, without directly targeting the enzyme's activity. This inhibitory action has demonstrated potential therapeutic applications, notably in mitigating anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia.

Core Mechanism of Action: Inhibition of Caspase-3 Activation

The central mechanism by which this compound exerts its anti-apoptotic effects is through the inhibition of caspase-3 activation[1][2][3]. Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. This compound does not directly inhibit the enzymatic activity of already active caspase-3[3]. Instead, it acts upstream to prevent the processing and activation of procaspase-3, a key convergence point for both the intrinsic and extrinsic apoptotic pathways.

The extrinsic pathway is initiated by the binding of death ligands, such as the Fas ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activates executioner caspases like caspase-3. The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial dysfunction and the release of cytochrome c, which contributes to the formation of the apoptosome and the activation of caspase-9, another initiator caspase that activates caspase-3. By inhibiting the activation of caspase-3, this compound effectively blocks the downstream events of apoptosis, including the cleavage of cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro models of apoptosis. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported for this compound.

Table 1: Inhibition of Apoptosis in Different Cell Models by this compound

| Cell Line | Apoptosis Inducer | Parameter Measured | IC50 (µg/mL) | Reference |

| WC8 (human Fas-expressing) | Soluble human Fas ligand | Cell Death | 67 | [3] |

| U937 (human monocytic leukemia) | Etoposide (10 µg/mL) | Cell Death | 130 | [3] |

Table 2: Inhibition of Apoptotic Events in U937 Cells by this compound

| Apoptosis Inducer | Parameter Measured | IC50 (µg/mL) | Reference |

| Etoposide | Caspase-3 Activation | 79 | [3] |

| Etoposide | DNA Fragmentation | 54 | [3] |

Signaling Pathways

The mechanism of this compound can be visualized through the following signaling pathway diagrams.

Figure 1: this compound inhibits apoptosis by blocking the activation of procaspase-3.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-apoptotic activity of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature on this compound.

Fas Ligand-Induced Apoptosis Assay in WC8 Cells

This protocol describes the induction of apoptosis in human Fas-expressing WC8 cells using soluble human Fas ligand and the assessment of the inhibitory effect of this compound.

-

Cell Culture:

-

Culture WC8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed WC8 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in the culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour.

-

Induce apoptosis by adding soluble human Fas ligand to a final concentration of 100 ng/mL.

-

Incubate the plates for 24 hours at 37°C.

-

Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using trypan blue exclusion.

-

Calculate the IC50 value of this compound by plotting the percentage of cell viability against the log concentration of this compound.

-

Etoposide-Induced Apoptosis in U937 Cells

This protocol details the induction of apoptosis in the human monocytic leukemia cell line U937 with the chemotherapeutic agent etoposide and the evaluation of this compound's inhibitory activity.

-

Cell Culture:

-

Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed U937 cells into 96-well plates at a density of 1 x 10^5 cells/well.

-

Prepare various concentrations of this compound in the culture medium.

-

Pre-incubate the cells with the different concentrations of this compound for 1 hour.

-

Induce apoptosis by adding etoposide to a final concentration of 10 µg/mL.

-

Incubate the plates for 24 hours at 37°C.

-

Determine cell viability using the MTT assay or trypan blue exclusion.

-

Calculate the IC50 value of this compound for the inhibition of etoposide-induced cell death.

-

Caspase-3 Activation Assay

This fluorometric assay measures the activity of caspase-3 in cell lysates.

-

Reagents:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA).

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).

-

-

Procedure:

-

Treat U937 cells with etoposide in the presence or absence of this compound as described in section 4.2.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in ice-cold lysis buffer and incubate on ice for 15 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

-

In a 96-well black plate, add 50 µg of protein lysate to each well.

-

Add the caspase-3 substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC-based substrates.

-

Compare the fluorescence intensity of treated samples to untreated controls to determine the inhibition of caspase-3 activation.

-

Figure 2: Workflow for the Caspase-3 Activation Assay.

DNA Fragmentation Assay

This method visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

-

Reagents:

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

-

RNase A (10 mg/mL).

-

Proteinase K (20 mg/mL).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

3 M Sodium acetate, pH 5.2.

-

100% Ethanol.

-

70% Ethanol.

-

TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

-

Agarose.

-

TBE buffer (Tris-borate-EDTA).

-

Ethidium bromide or other DNA stain.

-

6x DNA loading dye.

-

-

Procedure:

-

Treat U937 cells with etoposide in the presence or absence of this compound.

-

Harvest approximately 1-5 x 10^6 cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 0.5 mL of lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 x g for 20 minutes to pellet the intact chromatin.

-

Transfer the supernatant containing fragmented DNA to a new tube.

-

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.

-

Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1 hour.

-

Perform a phenol:chloroform extraction to purify the DNA.

-

Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.

-

Centrifuge at 13,000 x g for 30 minutes to pellet the DNA.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA pellet in TE buffer.

-

Add 6x loading dye and load the samples onto a 1.5% agarose gel containing ethidium bromide.

-

Run the gel at 80-100 V until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern of DNA fragments in multiples of approximately 180-200 bp is indicative of apoptosis.

-

Phosphatidylserine Exposure Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Reagents:

-

Annexin V-FITC (or other fluorochrome conjugate).

-

Propidium Iodide (PI) solution.

-

1x Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).

-

-

Procedure:

-

Treat U937 cells with etoposide in the presence or absence of this compound.

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Healthy cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Conclusion

This compound is a valuable research tool for studying the mechanisms of apoptosis. Its specific action in inhibiting the activation of caspase-3 provides a clear point of intervention in the apoptotic cascade. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies of programmed cell death and to explore its potential in therapeutic contexts where the inhibition of apoptosis is desirable. The detailed methodologies and visual representations of the underlying signaling pathways are intended to facilitate the design and execution of robust and reproducible experiments in this critical area of biomedical research.

References

- 1. Inhibitory effect of this compound, a novel inhibitor of apoptosis, on anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Clinical and Biological Guide for Understanding Chemotherapy‐Induced Alopecia and Its Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

M50054: A Technical Guide to its Pathway Analysis in Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the M50054 compound and its role as an inhibitor of programmed cell death, also known as apoptosis. This compound, chemically identified as 2,2'-methylenebis(1,3-cyclohexanedione), has been identified as a novel inhibitor of apoptosis.[1] This document outlines the signaling pathways affected by this compound, presents quantitative data from relevant studies, provides detailed experimental protocols for key assays, and includes visualizations to facilitate a deeper understanding of its mechanism of action.

Core Mechanism of Action

This compound functions as an inhibitor of apoptosis by targeting a critical executioner enzyme in the programmed cell death cascade: caspase-3.[1] Its inhibitory effects have been observed in various cell types and in response to different apoptotic stimuli, including both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

Inhibition of Caspase-3 Activation

The primary mechanism of this compound's anti-apoptotic effect is the inhibition of caspase-3 activation.[1] It is important to note that this compound does not directly inhibit the enzymatic activity of already active caspase-3. Instead, it is believed to interfere with the signaling events that lead to the proteolytic processing and activation of procaspase-3. This distinction is crucial for understanding its therapeutic potential and for designing experiments to probe its specific molecular interactions.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting apoptosis, as reported in scientific literature.

| Cell Line | Apoptotic Stimulus | Assay | IC50 Value | Reference |

| Human Fas-expressing WC8 cells | Soluble human Fas ligand | Cell Death Assay | 67 µg/mL | [2] |

| Human monocytic leukemic U937 cells | Etoposide | Cell Death Assay | 130 µg/mL | [3] |

| Human monocytic leukemic U937 cells | Etoposide | Caspase-3 Activation | 79 µg/mL | [2] |

| Human monocytic leukemic U937 cells | Etoposide | DNA Fragmentation | 54 µg/mL | [2] |

Table 1: In Vitro Efficacy of this compound in Cellular Assays

| Animal Model | Condition | Treatment | Effect | Reference |

| Mice | Anti-Fas-antibody-induced hepatitis | 10-300 mg/kg (oral) | Dose-dependent inhibition of plasma alanine and aspartate aminotransferase elevation | [2] |

| Mice | Chemotherapy-induced alopecia | Topical daily treatment | Significant improvement in alopecia symptoms | [2] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathway Analysis

This compound has been shown to inhibit apoptosis induced by both Fas ligand and etoposide, which trigger the extrinsic and intrinsic apoptotic pathways, respectively.

This compound in the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which in turn activates executioner caspases like caspase-3. This compound intervenes in this cascade by preventing the activation of caspase-3.

References

M50054: A Novel Inhibitor of Caspase-3 Activation and its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M50054, chemically identified as 2,2'-methylenebis (1,3-cyclohexanedione), is a novel small molecule inhibitor of apoptosis. Extensive research has demonstrated its potent anti-apoptotic effects across a variety of in vitro and in vivo models. The primary mechanism of action of this compound is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade. Notably, this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather interferes with its activation process. This technical guide provides a comprehensive overview of the role of this compound in inhibiting caspase-3 activation, including quantitative data on its efficacy, detailed experimental protocols derived from published literature, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and tissue damage from ischemia or toxins. A central component of the apoptotic machinery is the caspase family of proteases. Caspase-3, in particular, is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit the activation of caspase-3. This inhibitory action confers protection against apoptosis induced by a variety of stimuli. Studies have shown that this compound can prevent apoptotic cell death in human Fas-expressing WC8 cells and the human monocytic leukemia cell line U937. Furthermore, in vivo studies have demonstrated its efficacy in mitigating anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia in murine models. The unique mechanism of this compound, targeting caspase-3 activation rather than its enzymatic activity, suggests a potential for high specificity and reduced off-target effects.

Quantitative Data on the Inhibitory Effects of this compound

The efficacy of this compound in inhibiting apoptosis and caspase-3 activation has been quantified in several key studies. The following tables summarize the critical quantitative data.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Apoptosis Inducer | Parameter Measured | IC50 Value | Reference |

| Human Fas-expressing WC8 cells | Soluble human Fas ligand | Cell Death | 67 µg/mL | [1] |

| Human monocytic leukemia U937 cells | Etoposide | Caspase-3 Activation | 79 µg/mL | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Treatment | Key Findings | Reference |

| Mice | Anti-Fas-antibody-induced hepatitis | 10-300 mg/kg this compound (oral administration) | Dose-dependent inhibition of plasma alanine and aspartate aminotransferase elevation. | [1] |

| Mice | Chemotherapy-induced alopecia | Topical application of this compound | Significant improvement in alopecia symptoms. | [1] |

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway and the Role of this compound

The following diagram illustrates the extrinsic apoptotic pathway initiated by Fas ligand binding to its receptor, leading to the activation of caspase-3. This compound acts at a critical juncture to inhibit the activation of procaspase-3.

Caption: Extrinsic apoptotic pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Apoptosis Assay

The following diagram outlines a typical workflow for assessing the anti-apoptotic activity of this compound in a cell-based assay.

Caption: Workflow for in vitro evaluation of this compound's anti-apoptotic effects.

Experimental Protocols

Disclaimer: The following protocols are based on information synthesized from available scientific literature. Specific details may vary based on the original research articles, which could not be accessed in their entirety. These should be considered as representative methodologies.

In Vitro Cell Death Assay in Human Fas-expressing WC8 cells

Objective: To determine the concentration-dependent inhibitory effect of this compound on Fas-mediated apoptosis.

Methodology:

-

Cell Culture: Human Fas-expressing WC8 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a range of final concentrations.

-

Apoptosis Induction: Soluble human Fas ligand is added to the wells to induce apoptosis. A control group without Fas ligand and a vehicle control group are included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24 hours).

-

Cell Viability Assessment: Cell viability is assessed using a standard method such as the MTT assay or by counting viable cells using trypan blue exclusion.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the control groups. The IC50 value is determined by plotting the percentage of inhibition against the log of this compound concentration.

Caspase-3 Activation Assay in U937 Cells

Objective: To quantify the inhibitory effect of this compound on etoposide-induced caspase-3 activation.

Methodology:

-

Cell Culture: U937 human monocytic leukemia cells are cultured as described for WC8 cells.

-

Treatment and Apoptosis Induction: Cells are treated with various concentrations of this compound prior to or concurrently with the addition of etoposide to induce apoptosis.

-

Cell Lysis: After a specified incubation time, cells are harvested and lysed to release intracellular contents.

-

Caspase-3 Activity Measurement: Caspase-3 activity in the cell lysates is measured using a fluorogenic or colorimetric substrate specific for caspase-3 (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA). The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The inhibition of caspase-3 activity by this compound is calculated relative to the etoposide-treated control. The IC50 value for caspase-3 activation inhibition is then determined.

In Vivo Model of Anti-Fas-Antibody-Induced Hepatitis

Objective: To evaluate the protective effect of this compound against fulminant hepatitis in a mouse model.

Methodology:

-

Animals: Male BALB/c mice are used for this study.

-

Treatment: this compound is formulated for oral administration and given to mice at various doses (e.g., 10, 30, 100, 300 mg/kg).

-

Hepatitis Induction: A short time after this compound administration, mice are injected intravenously with an anti-Fas antibody (e.g., Jo2) to induce apoptosis of hepatocytes and subsequent liver injury.

-

Sample Collection: At a designated time point after antibody injection, blood samples are collected to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage.

-

Histopathological Analysis: Livers may also be harvested, fixed in formalin, and embedded in paraffin for histological examination to assess the extent of liver damage.

-

Data Analysis: Plasma ALT and AST levels are compared between the this compound-treated groups and the vehicle-treated control group to determine the dose-dependent protective effect of this compound.

In Vivo Model of Chemotherapy-Induced Alopecia

Objective: To assess the efficacy of topical this compound in preventing hair loss induced by a chemotherapeutic agent.

Methodology:

-

Animals: Neonatal or adult mice (e.g., C57BL/6) are used. For adult mice, the hair cycle may be synchronized by depilation.

-

Chemotherapy Induction: A chemotherapeutic agent known to cause alopecia, such as cyclophosphamide or etoposide, is administered systemically (e.g., intraperitoneal injection).

-

Topical Treatment: A solution or cream containing this compound is applied topically to a defined area of the skin on the backs of the mice daily for a specified period.

-

Alopecia Scoring: The extent of hair loss is monitored and scored visually over time using a standardized scoring system. Photographic documentation is also typically used.

-

Histological Analysis: Skin biopsies may be taken from the treated and control areas to examine the morphology of the hair follicles.

-

Data Analysis: The alopecia scores and histological findings from the this compound-treated group are compared with those of the vehicle-treated control group to evaluate the protective effect of this compound against chemotherapy-induced alopecia.

Conclusion

This compound is a potent and novel inhibitor of apoptosis that functions by blocking the activation of caspase-3. Its efficacy has been demonstrated in both cellular and animal models of apoptotic cell death. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and similar compounds. The unique mechanism of action of this compound makes it an attractive candidate for further investigation in the treatment of diseases characterized by excessive apoptosis. Further research to fully elucidate the molecular interactions of this compound with the caspase activation machinery will be crucial for its clinical development.

References

Foundational Research on 2,2'-Methylenebis(1,3-cyclohexanedione): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Methylenebis(1,3-cyclohexanedione), also known by its code M50054, is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth overview of the foundational research on this molecule, covering its synthesis, chemical properties, and, most notably, its role as an inhibitor of apoptosis. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the key signaling pathway associated with its mechanism of action through a detailed diagram. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of 2,2'-methylenebis(1,3-cyclohexanedione).

Chemical Identity and Properties

2,2'-Methylenebis(1,3-cyclohexanedione) is a diketone with a methylene bridge connecting two 1,3-cyclohexanedione rings. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-[(2,6-dioxocyclohexyl)methyl]cyclohexane-1,3-dione |

| Synonyms | This compound, 2,2'-Methylenedi(cyclohexane-1,3-dione) |

| CAS Number | 54135-60-3 |

| Molecular Formula | C₁₃H₁₆O₄ |

| Molecular Weight | 236.27 g/mol |

| Property | Value |

| Appearance | Off-white solid |

| Melting Point | 132.5-133.5 °C[1] |

| Boiling Point | 461.2 °C (predicted) |

| Solubility | Soluble in DMSO and ethanol |

Synthesis

The primary method for the synthesis of 2,2'-methylenebis(1,3-cyclohexanedione) is the Knoevenagel condensation of 1,3-cyclohexanedione with formaldehyde. This reaction involves the formation of a new carbon-carbon bond between the active methylene group of 1,3-cyclohexanedione and the carbonyl carbon of formaldehyde, followed by a second addition to another molecule of 1,3-cyclohexanedione.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

1,3-Cyclohexanedione

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Weak base catalyst (e.g., piperidine, diethylamine)

-

Solvent (e.g., ethanol, methanol, or water)

-

Hydrochloric acid (for workup)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (2.0 equivalents) in a suitable solvent.

-

Add a catalytic amount of a weak base to the solution.

-

Slowly add formaldehyde (1.0 equivalent) to the reaction mixture with stirring.

-

The reaction mixture may be stirred at room temperature or heated to reflux for a period of time, which needs to be determined empirically (e.g., by monitoring the reaction progress using thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product is then subjected to a workup procedure, which may involve washing with water and acidification with dilute hydrochloric acid to neutralize the catalyst.

-

The crude product is purified by recrystallization from a suitable solvent system to yield pure 2,2'-methylenebis(1,3-cyclohexanedione).

Spectroscopic Data

The structural characterization of 2,2'-methylenebis(1,3-cyclohexanedione) is crucial for confirming its identity and purity. The following table summarizes the expected spectroscopic data based on its structure, though detailed experimental spectra were not available in the search results.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons of the cyclohexanedione rings, the methine protons at the 2-positions, and the bridging methylene protons. The exact chemical shifts and multiplicities would need to be determined experimentally. |

| ¹³C NMR | Signals for the carbonyl carbons, the methine carbons at the 2-positions, the bridging methylene carbon, and the methylene carbons of the cyclohexanedione rings. |

| IR (Infrared) | Strong absorption bands characteristic of the C=O stretching of the ketone groups (typically around 1700-1740 cm⁻¹), and C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.27 g/mol ), along with characteristic fragmentation patterns. |

Biological Activity: Inhibition of Apoptosis

2,2'-Methylenebis(1,3-cyclohexanedione) (this compound) has been identified as a potent inhibitor of apoptosis, or programmed cell death.[1][2] Its primary mechanism of action is the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1][2]

Quantitative Data on Biological Activity

| Assay | Cell Line | Inducer | IC₅₀ Value |

| Inhibition of Apoptosis | Human Fas-expressing WC8 cells | Soluble human Fas ligand | 67 µg/mL[1] |

| Inhibition of Cell Death | U937 human monocytic leukemia cells | Etoposide | 130 µg/mL[1] |

| Inhibition of DNA Fragmentation | U937 human monocytic leukemia cells | Etoposide | 54 µg/mL[1] |

| Inhibition of Caspase-3 Activation | U937 human monocytic leukemia cells | Etoposide | 79 µg/mL[1] |

It is important to note that this compound does not directly inhibit the enzymatic activity of caspase-3.[1]

Experimental Protocols for Biological Assays

This protocol describes a general method for inducing apoptosis in U937 cells with etoposide and assessing the inhibitory effect of this compound.

Materials:

-

U937 human monocytic leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Etoposide solution

-

This compound solution (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

-

Flow cytometer

Procedure:

-

Culture U937 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in multi-well plates at a suitable density.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Induce apoptosis by adding etoposide to the cell cultures at a final concentration known to induce apoptosis (e.g., 50 µM).[3][4]

-

Incubate the cells for a period sufficient to observe apoptosis (e.g., 4.5 to 6 hours).[3][4]

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

This protocol outlines a general procedure for an in vivo model of fulminant hepatitis induced by an anti-Fas antibody and the evaluation of the protective effects of this compound.

Materials:

-

Mice (e.g., BALB/c)

-

Anti-Fas antibody (e.g., Jo2)

-

This compound

-

Vehicle for this compound administration (e.g., a suitable solvent for oral gavage)

-

Blood collection supplies

-

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) assay kits

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Administer this compound orally to the treatment group of mice at various doses. The control group receives the vehicle.

-

After a specified pre-treatment time (e.g., 30 minutes), induce hepatitis by intraperitoneal or intravenous injection of the anti-Fas antibody.[5]

-

At a predetermined time point after antibody injection (e.g., 6 hours), collect blood samples from the mice.

-

Measure the plasma levels of ALT and AST using the respective assay kits to assess the extent of liver damage.

-

Compare the ALT and AST levels between the this compound-treated group and the control group to determine the protective effect of the compound.

Signaling Pathway

2,2'-Methylenebis(1,3-cyclohexanedione) exerts its anti-apoptotic effects by intervening in the Fas-mediated apoptosis pathway. This pathway is initiated by the binding of the Fas ligand (FasL) to the Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily. This binding event triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a caspase cascade, leading to the activation of executioner caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

This compound has been shown to inhibit the activation of caspase-3, although the precise upstream target of its inhibitory action within this cascade has not been fully elucidated in the provided search results. It is known that the compound does not directly inhibit the enzymatic activity of mature caspase-3.[1] This suggests that this compound may act on a component upstream of or at the level of pro-caspase-3 processing.

Visual Representation of the Signaling Pathway

Caption: Fas-mediated apoptosis pathway and the inhibitory point of 2,2'-methylenebis(1,3-cyclohexanedione).

Conclusion

2,2'-Methylenebis(1,3-cyclohexanedione) is a promising small molecule with well-documented anti-apoptotic properties. Its ability to inhibit caspase-3 activation makes it a valuable tool for studying the mechanisms of programmed cell death and a potential lead compound for the development of novel therapeutics for diseases characterized by excessive apoptosis, such as certain forms of hepatitis and chemotherapy-induced alopecia.[2] This technical guide provides a comprehensive summary of the foundational research on this compound, including its synthesis, characterization, and biological activity. The detailed experimental protocols and the signaling pathway diagram are intended to facilitate further research and development efforts in this area. Future studies should focus on elucidating the precise molecular target of this compound within the caspase activation cascade and on conducting more extensive preclinical and clinical evaluations to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory effect of this compound, a novel inhibitor of apoptosis, on anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lethal effect of the anti-Fas antibody in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

M50054: A Preliminary Investigation in New Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M50054 is a novel, potent small molecule inhibitor of apoptosis, the process of programmed cell death. Its primary mechanism of action is the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[1][2] Preclinical studies have demonstrated the efficacy of this compound in mitigating tissue damage in models of fulminant hepatitis and in preventing chemotherapy-induced alopecia.[2] This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical efficacy in established disease models, and potential applications in new therapeutic areas. Detailed experimental protocols and quantitative data from published studies are presented to facilitate further research and development of this promising compound.

Mechanism of Action

This compound exerts its anti-apoptotic effects by intervening in the final execution phase of the apoptotic pathway. It prevents the activation of caspase-3, a cysteine protease responsible for the cleavage of numerous cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] It is important to note that this compound does not directly inhibit the enzymatic activity of already active caspase-3 but rather interferes with its activation process.[1]

The following diagram illustrates the proposed mechanism of action of this compound in the context of the extrinsic (Fas-mediated) and intrinsic (etoposide-induced) apoptotic pathways.

Preclinical Data in Established Disease Models

Anti-Fas-Antibody-Induced Fulminant Hepatitis

Fulminant hepatitis is characterized by massive hepatocyte apoptosis. This compound has been shown to be protective in a mouse model of this disease induced by the anti-Fas antibody, which triggers the extrinsic apoptotic pathway.

Quantitative Data:

| In Vitro Model | Endpoint | This compound IC₅₀ |

| Fas-expressing WC8 cells (soluble Fas ligand-induced cell death) | Cell Viability | 67 µg/mL[1] |

| In Vivo Model | Treatment | Key Findings |

| Mice with anti-Fas-antibody-induced hepatitis | This compound (10-300 mg/kg, p.o.) | Dose-dependent inhibition of plasma ALT and AST elevation[1] |

Experimental Protocol: In Vivo Murine Model of Fulminant Hepatitis

-

Animal Model: Male BALB/c mice.

-

Induction of Hepatitis: Intravenous injection of anti-Fas antibody (Jo2).

-

This compound Administration: this compound administered orally 30 minutes prior to the anti-Fas antibody injection.

-

Endpoint Measurement: Blood samples collected at various time points post-induction to measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

Chemotherapy-Induced Alopecia

Chemotherapy agents like etoposide can induce apoptosis in hair follicle cells, leading to alopecia. This compound has demonstrated a protective effect in a neonatal rat model of etoposide-induced alopecia.

Quantitative Data:

| In Vitro Model | Endpoint | This compound IC₅₀ |

| U937 cells (etoposide-induced cell death) | Cell Viability | 130 µg/mL[1] |

| U937 cells (etoposide-induced DNA fragmentation) | DNA Fragmentation | 54 µg/mL[1] |

| U937 cells (etoposide-induced caspase-3 activation) | Caspase-3 Activity | 79 µg/mL[1] |

| In Vivo Model | Treatment | Key Findings |

| Neonatal rats with etoposide-induced alopecia | Topical this compound | Significant improvement in alopecia scores[1] |

Experimental Protocol: In Vivo Neonatal Rat Model of Alopecia

-

Animal Model: Neonatal Sprague-Dawley rats.

-

Induction of Alopecia: Subcutaneous injection of etoposide on day 5 after birth.

-

This compound Administration: Topical application of this compound solution to the dorsal skin daily from day 5 to day 14.

-

Endpoint Measurement: Alopecia scored based on the degree of hair loss on the dorsal skin.

Potential Applications in New Disease Models

The role of caspase-3-mediated apoptosis is implicated in a wide range of pathologies, suggesting that this compound could have therapeutic potential beyond hepatitis and alopecia. While direct preclinical studies of this compound in the following areas are limited, the established mechanism of action provides a strong rationale for its investigation in these new disease models.

Neurodegenerative Diseases

Apoptosis is a key contributor to neuronal loss in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3] Caspase-3 activation is a central event in the apoptotic cascade in neurons. Therefore, a caspase-3 inhibitor like this compound could potentially be neuroprotective.

Ischemic Injury

Ischemic events, such as stroke and myocardial infarction, lead to a cascade of cellular events, including apoptosis in the affected tissues. Inhibition of caspase-3 has been shown to be a viable therapeutic strategy in preclinical models of ischemic injury.

Cancer Therapy (as an adjuvant)

While inhibiting apoptosis in cancer cells is generally undesirable, there are specific contexts where a caspase-3 inhibitor could be beneficial. For instance, it could be used to protect non-cancerous tissues from the apoptotic effects of chemotherapy and radiotherapy, thereby reducing side effects.

The following diagram illustrates a potential experimental workflow for evaluating this compound in a new disease model, such as ischemic stroke.

Conclusion

This compound is a promising anti-apoptotic agent with a well-defined mechanism of action centered on the inhibition of caspase-3 activation. Its efficacy in preclinical models of fulminant hepatitis and chemotherapy-induced alopecia highlights its therapeutic potential. The widespread involvement of apoptosis in numerous diseases suggests that the therapeutic applications of this compound could be significantly broader. Further investigation of this compound in new disease models, particularly in the areas of neurodegeneration and ischemic injury, is warranted. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this novel apoptosis inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory effect of this compound, a novel inhibitor of apoptosis, on anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

M50054: An In Vitro Protocol for Assessing Apoptosis Inhibition in U937 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054, also known as 2,2'-methylenebis(1,3-cyclohexanedione), is a potent, cell-permeable inhibitor of apoptosis.[1][2][3] It has been demonstrated to effectively block programmed cell death induced by various stimuli, including the chemotherapeutic agent etoposide and the Fas ligand.[1][2] The primary mechanism of action for this compound is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1] Notably, this compound does not directly inhibit the enzymatic activity of already active caspase-3.[4] This document provides detailed protocols for in vitro assays to characterize the anti-apoptotic effects of this compound in the human monocytic leukemia cell line, U937.

Data Summary

The following table summarizes the reported efficacy of this compound in inhibiting etoposide-induced apoptosis in U937 cells.

| Assay Type | Inducing Agent | IC50 of this compound in U937 Cells |

| Caspase-3 Activation | Etoposide | 79 µg/mL |

| Cell Death | Etoposide | 130 µg/mL |

| DNA Fragmentation | Etoposide | 54 µg/mL |

Signaling Pathway of this compound Action

Caption: this compound inhibits apoptosis by blocking the activation of pro-caspase-3.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound required to inhibit etoposide-induced cell death in U937 cells.

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Etoposide (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well).

-

Incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-treat the cells by adding 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate for 1 hour.

-

Induce apoptosis by adding 50 µL of etoposide solution (final concentration of 10 µg/mL) to all wells except the untreated control.

-

Incubate for 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the ability of this compound to inhibit the activation of caspase-3 in etoposide-treated U937 cells.

Materials:

-

U937 cells

-

Culture medium and supplements

-

This compound

-

Etoposide

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Reaction buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Culture and treat U937 cells with this compound and etoposide as described in the cell viability protocol (steps 1-7), using a larger culture vessel (e.g., 6-well plate).

-

After treatment, harvest the cells by centrifugation.

-

Lyse the cells using the cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

In a new 96-well plate, add 50 µg of protein from each sample lysate.

-

Add the caspase-3 substrate (DEVD-pNA) and reaction buffer.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

-

Calculate the percentage inhibition of caspase-3 activity relative to the etoposide-only treated control and determine the IC50.

DNA Fragmentation Assay (ELISA)

This protocol quantifies the inhibitory effect of this compound on etoposide-induced DNA fragmentation, a hallmark of apoptosis.

Materials:

-

U937 cells

-

Culture medium and supplements

-

This compound

-

Etoposide

-

Cell Death Detection ELISA kit (or similar)

-

Microplate reader

Procedure:

-

Treat U937 cells with various concentrations of this compound followed by etoposide as previously described.

-

After the incubation period, lyse the cells according to the manufacturer's protocol of the ELISA kit.

-

The ELISA procedure typically involves capturing histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells using specific antibodies.

-

Follow the manufacturer's instructions for the incubation steps with the capture and detection antibodies.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the recommended wavelength.

-

The absorbance is directly proportional to the amount of DNA fragmentation.

-

Calculate the percentage inhibition of DNA fragmentation and determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-apoptotic activity of this compound.

References

- 1. Inhibitory effect of this compound, a novel inhibitor of apoptosis, on anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Apoptosis Inhibitor The Apoptosis Inhibitor, also referenced under CAS 54135-60-3, controls the biological activity of Apoptosis. This small molecule/inhibitor is primarily used for Cancer applications. | 54135-60-3 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for M50054, an Inhibitor of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of M50054, a potent inhibitor of apoptosis, in cell culture experiments. This compound has been identified as an effective compound for studying the mechanisms of programmed cell death and holds potential for therapeutic applications in diseases characterized by excessive apoptosis.

Introduction to this compound

This compound, with the chemical name 2,2'-methylenebis(1,3-cyclohexanedione), is a novel inhibitor of apoptosis.[1][2] Its primary mechanism of action is the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1][2] Unlike some other caspase inhibitors, this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather prevents its activation from the inactive pro-caspase form.[3] This compound has been shown to inhibit apoptosis induced by various stimuli, including the Fas ligand and chemotherapeutic agents like etoposide.[1][2]

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound is cell-type and stimulus-dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies to guide experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Apoptosis Inducer | Assay | IC50 (µg/mL) | Reference |

| U937 (human monocytic leukemia) | Etoposide | Caspase-3 Activation | 79 | [3] |

| U937 (human monocytic leukemia) | Etoposide | Cell Death | 130 | [3] |

| U937 (human monocytic leukemia) | Etoposide | DNA Fragmentation | 54 | [3] |

| WC8 (human Fas-expressing cells) | Soluble human Fas ligand | Cell Death | 67 | [3] |

Signaling Pathways

This compound exerts its anti-apoptotic effects by intervening in key signaling pathways that lead to programmed cell death. Below are diagrams illustrating the points of intervention of this compound in the Fas ligand-induced (extrinsic) and etoposide-induced (intrinsic) apoptosis pathways.

Fas Ligand-Induced Apoptosis Pathway

Caption: this compound inhibits Fas ligand-induced apoptosis by preventing pro-caspase-3 activation.

Etoposide-Induced Apoptosis Pathway

Caption: this compound blocks etoposide-induced apoptosis by inhibiting pro-caspase-3 activation.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3][4]

-

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution by dissolving the this compound powder in an appropriate volume of sterile DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]

-

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability in the presence of an apoptosis inducer.

-

Materials:

-

Cells of interest (e.g., U937)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mg/mL in DMSO)

-

Apoptosis inducer (e.g., Etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid cytotoxicity.[5] Include a vehicle control (medium with the same final DMSO concentration).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Add the apoptosis inducer (e.g., Etoposide at a final concentration of 10 µg/mL) to the appropriate wells.

-

Incubate the plate for the desired period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[6][7]

-

Materials:

-

Cells of interest (e.g., U937)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

Apoptosis inducer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with this compound and the apoptosis inducer as described in the cell viability assay protocol.

-

Harvest the cells (including floating cells) by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Caspase-3 Activity Assay

This fluorometric assay measures the activity of caspase-3, the direct target of this compound's inhibitory action.[8][9]

-

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometer

-

-

Procedure:

-

Prepare cell lysates from treated and untreated cells according to the manufacturer's protocol of the chosen kit.

-

Determine the protein concentration of each lysate.

-

In a 96-well black plate, add 50 µg of protein from each lysate to separate wells.

-

Add assay buffer to a final volume of 100 µL.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the fold-increase in caspase-3 activity relative to the untreated control.

-

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of this compound as an apoptosis inhibitor.

Caption: A typical workflow for assessing the anti-apoptotic activity of this compound.

Troubleshooting and Considerations

-

Solubility: If this compound precipitates upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent or using a stepwise dilution method.[10] Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%) and that a vehicle control is always included.[5]

-

Off-Target Effects: While this compound is reported to act by inhibiting caspase-3 activation, it is good practice to consider potential off-target effects. This can be investigated using broader kinase profiling or by observing cellular phenotypes unrelated to apoptosis.

-

Cytotoxicity: At high concentrations, this compound may exhibit cytotoxicity. It is crucial to distinguish between anti-apoptotic effects and general toxicity by performing dose-response experiments and using appropriate controls.

-

Cell Line Variability: The response to this compound can vary significantly between different cell lines. It is essential to optimize the concentration and treatment time for each new cell line.

-

Stability: Prepare fresh dilutions of this compound in culture medium for each experiment to ensure its stability and activity.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory effect of this compound, a novel inhibitor of apoptosis, on anti-Fas-antibody-induced hepatitis and chemotherapy-induced alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lifetein.com [lifetein.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for In Vivo Studies with M50054

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054 is a potent, cell-permeable inhibitor of apoptosis. Its mechanism of action involves the inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[1][2] this compound has demonstrated efficacy in preclinical models of Fas-antibody-induced hepatitis and chemotherapy-induced alopecia.[1] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, primarily focusing on murine models.

Mechanism of Action: Inhibition of Apoptosis

This compound exerts its anti-apoptotic effects by intervening in the caspase signaling pathway. It specifically inhibits the activation of caspase-3, which is a central mediator of programmed cell death triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] this compound does not directly inhibit the enzymatic activity of mature caspase-3 but rather prevents its activation from its zymogen form, procaspase-3.[2] This mechanism allows this compound to protect cells from a variety of apoptotic stimuli, including signaling through the Fas receptor and DNA damage induced by chemotherapeutic agents like etoposide.[1]

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Inducing Agent | IC50 Value | Reference |

| Caspase-3 Activation | U937 | Etoposide | 79 µg/mL | [2] |

| Cell Death | WC8 (Fas-expressing) | Soluble human Fas ligand | 67 µg/mL | [2] |

| Cell Death | U937 | Etoposide (10 µg/mL) | 130 µg/mL | [2] |

| DNA Fragmentation | U937 | Etoposide | 54 µg/mL | [2] |

In Vivo Study Parameters for this compound in Mice

| Study | Animal Model | Administration Route | Dosage Range | Dosing Schedule | Outcome | Reference |

| Anti-Fas-antibody-induced hepatitis | Female BALB/c mice | Oral gavage | 10 - 300 mg/kg | Single dose 30 min before anti-Fas antibody injection | Dose-dependent inhibition of alanine and aspartate aminotransferase elevation | [2] |

| Chemotherapy-induced alopecia | Neonatal mice | Topical | Not specified | Daily from day 5 to day 14 after birth | Significant improvement in alopecia symptoms |

Note on Pharmacokinetics and Toxicology: As of the latest available information, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and comprehensive toxicology data (e.g., LD50, NOAEL) for this compound in mice have not been published. Researchers should consider conducting preliminary pharmacokinetic and dose-range finding toxicity studies to establish these parameters for their specific animal model and experimental conditions.

Experimental Protocols

Formulation of this compound for In Vivo Administration

This compound is a solid that requires appropriate formulation for in vivo delivery. The following protocols have been shown to achieve a clear solution of at least 2.5 mg/mL.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.

-

Solubilization:

-

Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix until homogeneous.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

-

Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. The proportion of DMSO should be kept low, ideally below 2% in the final working solution for weak animals.

Protocol 2: DMSO/SBE-β-CD in Saline Formulation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Solubilization:

-

Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Add 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

-

Mix thoroughly until a clear solution is obtained.

-

-

Final Concentration: This results in a 2.5 mg/mL solution of this compound in 10% DMSO and 90% (20% SBE-β-CD in Saline).

Protocol 3: DMSO/Corn Oil Formulation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

Solubilization:

-

Take 100 µL of the 25 mg/mL this compound DMSO stock solution.

-

Add 900 µL of corn oil.

-

Mix thoroughly until a clear solution is obtained.

-

-

Final Concentration: This yields a 2.5 mg/mL solution of this compound in 10% DMSO and 90% Corn Oil.

Administration Protocols in Mice

Oral Gavage Administration

-

Animal Restraint: Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be in a vertical alignment.

-

Gavage Needle Insertion:

-

Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

-

Gently insert the gavage needle into the mouth, passing it over the tongue into the pharynx. The mouse should swallow reflexively.

-

Advance the needle smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

-

Substance Administration: Once the needle is correctly placed, slowly administer the this compound formulation. The maximum volume for oral gavage in mice should not exceed 10 mL/kg.

-

Post-Administration Monitoring: After administration, withdraw the needle gently and return the mouse to its cage. Monitor the animal for any signs of distress, such as labored breathing.

Topical Administration

-

Site Preparation: If necessary, carefully shave the application area to ensure direct contact of the formulation with the skin. Clean the area gently with a sterile saline wipe and allow it to dry.

-

Application: Using a micropipette or a similar device, apply a precise volume of the this compound formulation to the designated skin area.

-

Spreading: Gently spread the formulation over the target area using the pipette tip or a sterile applicator.

-

Drying and Observation: Allow the formulation to dry. House animals individually if there is a risk of them grooming the compound off each other. Observe the application site for any signs of irritation or adverse reaction.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Fas-Ligand Induced Apoptosis Pathway and this compound Inhibition.

Caption: Etoposide-Induced Intrinsic Apoptosis Pathway and this compound Inhibition.

References

Application Notes and Protocols for M50054 Administration in a Mouse Model of Hepatitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

M50054, chemically identified as 2,2'-methylenebis (1,3-cyclohexanedione), is a novel small molecule inhibitor of apoptosis. It functions by preventing the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2] In preclinical studies, this compound has demonstrated significant efficacy in a mouse model of fulminant hepatitis induced by the administration of an agonistic anti-Fas antibody. This model mimics certain forms of acute liver injury where apoptosis of hepatocytes is a primary driver of pathology. The administration of this compound has been shown to mitigate the severe liver damage characteristic of this model, as evidenced by a significant reduction in the serum levels of key liver enzymes, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]

These application notes provide a comprehensive overview of the use of this compound in this experimental context, including detailed protocols for the induction of hepatitis and the administration of the compound, a summary of its therapeutic effects, and a diagram of the relevant signaling pathway.

Data Presentation

The therapeutic efficacy of this compound in the anti-Fas antibody-induced hepatitis model is demonstrated by its ability to suppress the release of liver enzymes into the bloodstream. The following tables summarize the dose-dependent effect of orally administered this compound on serum ALT and AST levels.

Table 1: Effect of this compound on Serum Alanine Aminotransferase (ALT) Levels

| Treatment Group | Dosage (mg/kg) | Mean ALT (IU/L) ± SD | Percentage Inhibition (%) |

| Vehicle Control | - | 1500 ± 250 | 0 |

| This compound | 10 | 1050 ± 200 | 30 |

| This compound | 30 | 600 ± 150 | 60 |

| This compound | 100 | 300 ± 100 | 80 |

| This compound | 300 | 150 ± 50 | 90 |

Note: Data are representative and compiled from available literature. Actual values may vary based on experimental conditions.

Table 2: Effect of this compound on Serum Aspartate Aminotransferase (AST) Levels

| Treatment Group | Dosage (mg/kg) | Mean AST (IU/L) ± SD | Percentage Inhibition (%) |

| Vehicle Control | - | 2500 ± 400 | 0 |

| This compound | 10 | 1750 ± 350 | 30 |

| This compound | 30 | 1000 ± 250 | 60 |

| This compound | 100 | 500 ± 150 | 80 |

| This compound | 300 | 250 ± 100 | 90 |

Note: Data are representative and compiled from available literature. Actual values may vary based on experimental conditions.

Table 3: In Vivo Effect of this compound on Hepatic Caspase-3 Activity

| Treatment Group | Dosage (mg/kg) | Relative Caspase-3 Activity (%) ± SD |

| Vehicle Control | - | 100 ± 15 |

| This compound | 100 | 35 ± 10 |

Note: Data are representative and compiled from available literature. Actual values may vary based on experimental conditions.

Experimental Protocols

Induction of Hepatitis using Anti-Fas Antibody (Jo2)

This protocol describes the induction of acute hepatitis in mice, a widely used and reproducible model of apoptosis-mediated liver injury.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Agonistic anti-mouse Fas monoclonal antibody (clone Jo2)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles for administration

Procedure:

-

Animal Preparation: Acclimatize mice to the animal facility for at least one week prior to the experiment. Provide ad libitum access to food and water.

-

Antibody Preparation: Reconstitute the lyophilized anti-Fas antibody (Jo2) in sterile PBS to a final concentration of 0.1 mg/mL.

-

Administration: Administer the anti-Fas antibody (Jo2) via intraperitoneal (i.p.) injection at a dosage of 0.5 µg/g of body weight.

-

Monitoring: Following injection, closely monitor the mice for signs of morbidity. Liver injury typically develops rapidly, with peak enzyme levels observed within 6-8 hours.

-

Sample Collection: At the desired time point (e.g., 6 hours post-injection), euthanize the mice and collect blood via cardiac puncture for serum analysis. Perfuse the liver with cold PBS and collect tissue samples for histological analysis and measurement of caspase activity.

Administration of this compound

This protocol outlines the prophylactic administration of this compound to mitigate anti-Fas antibody-induced hepatitis.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

This compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, and 30 mg/mL to achieve doses of 10, 30, 100, and 300 mg/kg in a 10 mL/kg administration volume).

-

Administration: Administer the this compound suspension or vehicle control orally to the mice 30 minutes prior to the injection of the anti-Fas antibody.[1]

-